

Spectroscopic Profile of 4,4'-Oxydianiline: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Oxydianiline

Cat. No.: B041483

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Oxydianiline** (ODA), a critical monomer in the synthesis of high-performance polymers such as polyimides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4,4'-Oxydianiline**.

¹H NMR Data

The ¹H NMR spectrum of **4,4'-Oxydianiline** exhibits characteristic signals for its aromatic protons and amine groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency
4.38	singlet	4H	-NH ₂	DMSO-d ₆	400 MHz
6.36-6.48	multiplet	2H	Ar-H	DMSO-d ₆	400 MHz
6.49-6.52	multiplet	2H	Ar-H	DMSO-d ₆	400 MHz

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment	Solvent
114.98	C-H (aromatic)	DMSO-d ₆
117.73	C-H (aromatic)	DMSO-d ₆
135.39	C-N (aromatic)	DMSO-d ₆
150.0 (approx.)	C-O (aromatic)	CDCl ₃ /DMSO-d ₆

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **4,4'-Oxydianiline**. The spectrum is characterized by absorptions corresponding to N-H and C-N stretching of the amine groups, C-O-C stretching of the ether linkage, and various vibrations of the aromatic rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3432, 3313	Strong	N-H stretching (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretching
1600-1585	Medium-Strong	Aromatic C=C in-ring stretching
1500-1400	Medium-Strong	Aromatic C=C in-ring stretching
1463	Medium	C-N stretching
1250-1000	Strong	C-O-C asymmetric stretching
900-675	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **4,4'-Oxydianiline**. The molecular formula is $C_{12}H_{12}N_2O$, with a molecular weight of approximately 200.24 g/mol .[\[1\]](#)

Electron Ionization (EI-MS)

m/z	Relative Intensity (%)	Assignment
200	100	$[M]^+$ (Molecular Ion)
171	~15	$[M - CHO]^+$
108	~10	$[C_6H_4NH_2O]^+$
93	~15	$[C_6H_5NH_2]^+$
80	~20	$[C_5H_4N]^+$
65	~25	$[C_5H_5]^+$

Electrospray Ionization (ESI-MS)

Precursor m/z	Adduct	Top 5 Fragment Peaks (m/z)
201.1022	$[M+H]^+$	201.102, 108.0442

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4'-Oxydianiline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube.[\[2\]](#) Ensure the sample is fully dissolved; if necessary, vortex the tube gently.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- For ^1H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) with a pulse angle of $30\text{-}90^\circ$ and an acquisition time of 2-4 seconds.[3]
- For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of solid **4,4'-Oxydianiline** powder directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the desired wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of **4,4'-Oxydianiline**.

Mass Spectrometry

Electron Ionization (EI):

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure vaporization.[4][5]
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).
- **Detection:** Detect the ions and record their abundance to generate the mass spectrum.

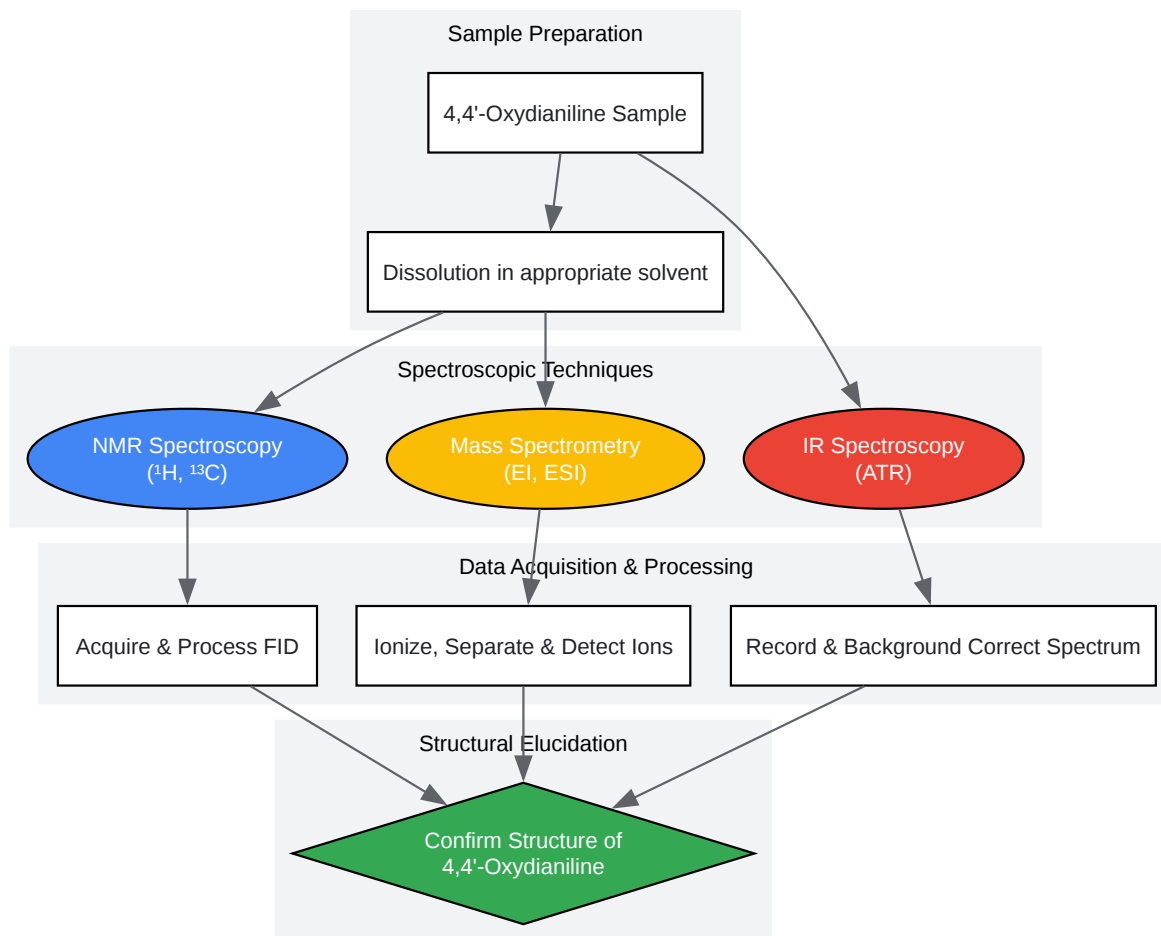
Electrospray Ionization (ESI):

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL, followed by dilution to the $\mu\text{g/mL}$ range.[6] Filter the solution if any precipitate is present.[6]
- **Sample Introduction:** Infuse the sample solution into the ESI source at a constant flow rate.
- **Ionization:** Apply a high voltage to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules $[M+H]^+$.
- **Mass Analysis and Detection:** Analyze and detect the ions as described for the EI method.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4,4'-Oxydianiline**.

General Workflow for Spectroscopic Analysis of 4,4'-Oxydianiline



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